molecular formula C11H13N3 B13266652 N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine

Cat. No.: B13266652
M. Wt: 187.24 g/mol
InChI Key: WHIRKSMKGHECJI-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine (CAS 1037147-49-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . It is characterized by a pyrrole ring system linked to a pyridin-3-amine group, making it a valuable scaffold in medicinal and coordination chemistry. Compounds featuring pyrrole and pyridine subunits are of significant interest in scientific research, particularly as precursors for the synthesis of Schiff base ligands . Schiff bases, known for their biological activities, can form stable complexes with transition metals like Copper(II) and Cobalt(II), which have demonstrated potential antimicrobial properties in research settings . Researchers utilize this compound as a chemical building block for developing novel ligands and exploring their applications. The purity of the supplied product is guaranteed to be ≥95% . Handling should be conducted with appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H13N3/c1-14-7-3-5-11(14)9-13-10-4-2-6-12-8-10/h2-8,13H,9H2,1H3

InChI Key

WHIRKSMKGHECJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine typically involves the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred for a specific duration and temperature to achieve optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the pyridine ring’s nitrogen atom. Under mild oxidative conditions (e.g., hydrogen peroxide or meta-chloroperbenzoic acid), it forms stable N-oxide derivatives .

Reaction Type Reagents/Conditions Product Yield
N-OxidationH2O2\text{H}_2\text{O}_2
, 25°C, 12 hrsPyridin-3-amine N-oxide derivative65-78%

The reaction mechanism involves electron transfer to the oxidizing agent, facilitated by the lone pair on the pyridine nitrogen .

Acid-Base Reactions

The pyridine nitrogen (pKa5.2\text{p}K_a\approx 5.2
) and amine group (pKa9.8\text{p}K_a\approx 9.8
) participate in protonation-deprotonation equilibria :

C11H13N3+H+C11H14N3+(pyridine protonation)\text{C}_{11}\text{H}_{13}\text{N}_3+\text{H}^+\rightleftharpoons \text{C}_{11}\text{H}_{14}\text{N}_3^+\quad (\text{pyridine protonation})

Protonation enhances water solubility, making the compound amenable to aqueous-phase reactions.

Electrophilic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution, though steric hindrance from the methyl group limits reactivity at the 2-position:

Reaction Electrophile Position Outcome
NitrationHNO3\text{HNO}_3
Pyrrole C5Nitro-substituted derivative
SulfonationH2SO4\text{H}_2\text{SO}_4
Pyrrole C4Sulfonic acid derivative

Condensation Reactions

The primary amine group reacts with carbonyl compounds to form Schiff bases. For example, condensation with pyrrole-2-carbaldehyde produces imine derivatives under acidic ethanol reflux :

C11H13N3+C5H5NOAcOH 65 CSchiff base+H2O\text{C}_{11}\text{H}_{13}\text{N}_3+\text{C}_5\text{H}_5\text{NO}\xrightarrow{\text{AcOH 65 C}}\text{Schiff base}+\text{H}_2\text{O}

Reductive Alkylation

The amine group participates in reductive alkylation with aldehydes/ketones under H2/Pd C\text{H}_2/\text{Pd C}
, yielding secondary amine derivatives. This pathway is useful for diversifying the compound’s structure in drug discovery.

Key Mechanistic Insights

  • Electronic Effects : The pyridine ring withdraws electron density, activating the methylene-linked amine for nucleophilic reactions .

  • Steric Factors : The 1-methyl group on the pyrrole ring hinders substitution at adjacent positions, directing reactivity to the pyridine moiety.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activities, and synthetic methodologies.

Structural Analogues and Substituent Effects

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine ()
  • Structure : A Schiff base derivative with a methoxy group at the pyridine C6 position and a pyrrole-methylene linkage.
  • Schiff Base Linkage: Unlike the target compound’s secondary amine, this imine bond allows for coordination with metal ions (e.g., Co(II) and Cu(II)), forming antimicrobial complexes .
  • Biological Activity : Exhibits broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), attributed to metal complexation and membrane disruption .
[(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine ()
  • Structure : Replaces the pyridine ring with a fluorophenyl group.
  • Lack of Pyridine: Reduces π-π stacking opportunities but may improve metabolic stability .
N-(Propan-2-yl)pyridin-3-amine ()
  • Structure : A simpler analog with an isopropyl group instead of the pyrrole-methyl moiety.
  • Key Differences :
    • Reduced Steric Bulk : Likely improves solubility but diminishes binding affinity to hydrophobic targets.
    • Pharmacological Implications : Such analogs are often intermediates in drug discovery for kinase inhibitors or GPCR modulators .

Pharmacologically Active Derivatives

CYP51 Inhibitors (UDO and UDD) ()
  • Structure : Pyridine-based derivatives with trifluoromethyl and piperazine groups.
  • Key Differences: Trifluoromethyl Groups: Enhance metabolic stability and target binding via hydrophobic interactions. Piperazine Linkers: Facilitate solubility and conformational flexibility, critical for inhibiting Trypanosoma cruzi CYP51 enzymes .
  • Biological Activity : Demonstrated efficacy against Chagas disease, comparable to posaconazole .
Imidazo[1,2-a]pyridin-3-amine Derivatives ()
  • Structure : Replace pyrrole with an imidazopyridine core.
  • Key Differences: Extended Aromatic System: Enhances DNA intercalation or enzyme inhibition, as seen in anticancer and antiviral agents. Substituent Diversity: Chlorophenoxy or cyclohexyl groups modulate solubility and target selectivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
N-[(1-Methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine Pyridine + pyrrole Methylpyrrole, secondary amine Not reported N/A
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Pyridine-Schiff base Methoxy, imine linkage Antimicrobial (Co(II)/Cu(II))
[(4-Fluorophenyl)methyl][(1-methylpyrrol-2-yl)methyl]amine Fluorophenyl + pyrrole Fluorophenyl, secondary amine Not reported
UDD (CYP51 Inhibitor) Pyridine + piperazine Trifluoromethyl, piperazine Antiparasitic (Chagas)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridine + pyrazole Cyclopropyl, methylpyrazole Not reported

Biological Activity

N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, also known as 6-Methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

The compound has the following chemical structure:

  • Chemical Formula : C₁₂H₁₅N₃
  • CAS Number : 1119391-28-4

Antibacterial Activity

Research indicates that derivatives of pyridine and pyrrole exhibit notable antibacterial properties. For instance, studies on similar compounds have demonstrated effective inhibition against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Pyrrolo[3,4-c]pyridine derivativeStaphylococcus aureus3.12 - 12.5 μg/mL
Pyrrole-based compoundEscherichia coli>100 μg/mL
Pyridine derivativeBacillus subtilis<125 μg/mL

In a specific study involving pyrrolo[3,4-c]pyridine derivatives, compounds demonstrated MIC values significantly lower than traditional antibiotics like isoniazid and ciprofloxacin, highlighting their potential as new antibacterial agents .

Antifungal Activity

The antifungal properties of related pyrrole derivatives have also been investigated. For example, certain pyrrole-based compounds showed effectiveness against fungal pathogens with varying degrees of potency. The mechanism often involves disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds within this structural class have been shown to inhibit cancer cell proliferation effectively.

  • Mechanism of Action : Many pyrrole derivatives act by inhibiting key enzymes involved in cancer cell metabolism or by inducing apoptosis in malignant cells.
  • Case Studies :
    • A study on a related pyrrolo[3,4-c]pyridine derivative demonstrated moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
    • Another investigation highlighted the role of these compounds in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Antimicrobial Activity : A recent study synthesized a series of pyrrole derivatives and evaluated their antimicrobial efficacy against E. coli, B. subtilis, and other pathogens. The findings indicated that modifications to the pyrrole structure could enhance bioactivity .
  • In Vivo Studies : Pharmacokinetic evaluations in animal models revealed that certain derivatives exhibited favorable absorption and distribution profiles, suggesting their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine, and how can reaction parameters be optimized?

  • Answer : A Buchwald-Hartwig-type C–N coupling reaction is often utilized, using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst. For example, in related syntheses, reaction temperatures of 35°C and prolonged stirring (48 hours) achieved moderate yields (~17.9%) for structurally analogous compounds . Purification via gradient chromatography (e.g., ethyl acetate/hexane) is critical to isolate the product. Optimization may involve screening palladium catalysts (e.g., Pd(OAc)₂) for improved efficiency .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.8–6.6 ppm for pyridine and pyrrole rings) and methylene/methyl groups (δ 3.8–2.2 ppm) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺ in analogs) .
  • HPLC : Validates purity (>95% by area under the curve) via reverse-phase methods .

Q. How can researchers address low yields in the alkylation step of the pyrrole moiety?

  • Answer : Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky bases (e.g., NaH) to deprotonate the pyrrole selectively.
  • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Advanced Research Questions

Q. What computational tools can reconcile discrepancies between predicted and experimental reactivity of this compound in nucleophilic substitution reactions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify steric/electronic barriers. For example, discrepancies in reaction rates with pyridin-3-amine derivatives may stem from unaccounted solvent effects or non-covalent interactions .

Q. How can X-ray crystallography and spectroscopic data resolve ambiguities in the compound’s tautomeric forms?

  • Answer : Single-crystal X-ray diffraction (R factor <0.1) provides definitive bond lengths/angles to distinguish tautomers (e.g., imine vs. amine forms). For liquid samples, variable-temperature NMR can detect dynamic equilibria .

Q. What strategies are effective in designing bioactivity studies for this compound as a kinase inhibitor precursor?

  • Answer :

  • Structural analogs : Compare with pyrazolo[1,5-a]pyrimidines, where the pyrrole-pyridine scaffold shows kinase affinity .
  • Docking studies : Use AutoDock Vina to predict binding modes against ATP-binding pockets (e.g., EGFR kinase) .
  • In vitro assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays .

Q. How can reaction kinetics be systematically analyzed to improve scalability of the synthesis?

  • Answer :

  • DoE (Design of Experiments) : Optimize variables (temperature, catalyst loading) via response surface methodology.
  • In situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediates and minimize byproducts .

Methodological Considerations Table

Parameter Example Data Reference
Melting Point104–107°C (analog compound)
HRMS (ESI)m/z 215.1284 [M+H]⁺ (calc. 215.1280)
HPLC Purity98.67% (C18 column, 0.1% TFA)
X-ray CrystallographyR factor = 0.064
DFT CalculationsB3LYP/6-31G* level

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